Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrochloride
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Overview
Description
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound that features a phenolic group, a dimethylamino group, and a thioether linkage. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of a phenolic compound with a dimethylaminomethyl group under controlled conditions. The reaction is often facilitated by the presence of a catalyst and may require specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or other reduced products.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
Scientific Research Applications
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3-(dimethylamino)-: This compound shares a similar structure but lacks the thioether linkage.
N,N-Dimethyl-3-aminophenol: Another related compound with similar functional groups but different overall structure.
Uniqueness
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrochloride is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
127906-26-7 |
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Molecular Formula |
C15H18ClNOS |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
3-[2-[(dimethylamino)methyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C15H17NOS.ClH/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14;/h3-10,17H,11H2,1-2H3;1H |
InChI Key |
ZPHUELVSVULFCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.Cl |
Origin of Product |
United States |
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